2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane
CAS No.: 647831-25-2
Cat. No.: VC20275987
Molecular Formula: C8H12BrF3O2
Molecular Weight: 277.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647831-25-2 |
|---|---|
| Molecular Formula | C8H12BrF3O2 |
| Molecular Weight | 277.08 g/mol |
| IUPAC Name | 2-(4-bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C8H12BrF3O2/c9-4-2-1-3-7(8(10,11)12)13-5-6-14-7/h1-6H2 |
| Standard InChI Key | DVSNGHCZODWKJC-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)(CCCCBr)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a 1,3-dioxolane ring (a five-membered cyclic ether) substituted at the 2-position with both a trifluoromethyl (-CF₃) group and a 4-bromobutyl chain (-CH₂CH₂CH₂CH₂Br). The trifluoromethyl group enhances electrophilicity and metabolic stability, while the bromobutyl side chain provides a site for nucleophilic substitution reactions.
Molecular Properties
Key molecular properties derived from computational and experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂BrF₃O₂ | |
| Molecular Weight | 277.079 g/mol | |
| Exact Mass | 275.997 g/mol | |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | |
| LogP (Partition Coefficient) | 2.857 |
The LogP value indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents. The TPSA reflects low polarity, consistent with its ether and alkyl halide functional groups.
Synthesis and Industrial Production
Industrial-Scale Considerations
Industrial production likely employs continuous-flow reactors to optimize yield and purity. Key challenges include controlling regioselectivity during alkylation and minimizing side reactions involving the reactive bromine atom. Suppliers such as Parchem emphasize stringent quality control, with purity levels exceeding 95% for research applications .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The compound’s stability under heat remains uncharacterized, though the dioxolane ring is generally resistant to thermal decomposition below 150°C.
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Hydrolytic Sensitivity: The bromobutyl chain may undergo hydrolysis in aqueous environments, particularly under basic conditions, forming a diol derivative.
Spectroscopic Data
Although experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational predictions suggest:
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¹H NMR: Signals for the dioxolane ring protons (δ 3.8–4.2 ppm), bromobutyl chain protons (δ 1.5–3.5 ppm), and trifluoromethyl group (no direct protons).
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¹³C NMR: Peaks for the dioxolane carbons (δ 60–70 ppm), CF₃ carbon (δ 120–125 ppm, quartet due to J₃ coupling with fluorine), and brominated carbons (δ 25–35 ppm).
Applications in Scientific Research
Pharmaceutical Intermediates
The bromine atom serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl or heteroaryl groups. This reactivity is exploitable in drug discovery, particularly for candidates targeting kinase inhibition or G protein-coupled receptors .
Materials Science
The trifluoromethyl group’s electron-withdrawing nature enhances the thermal and oxidative stability of polymers. Incorporating this compound into epoxy resins or polyurethanes could yield materials with improved flame resistance and dielectric properties.
Agrochemical Development
As a halogenated ether, it may act as a precursor for herbicides or fungicides. The bromobutyl chain could facilitate membrane penetration in plant cells, while the CF₃ group enhances binding to biological targets.
Research Gaps and Future Directions
Unexplored Reactivity
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Photochemical Behavior: The compound’s response to UV light could unlock photo-triggered reactions for controlled release applications.
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Catalytic Functionalization: Palladium-catalyzed borylation or amination of the bromobutyl chain remains untested.
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways and transition states, guiding synthetic optimization.
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